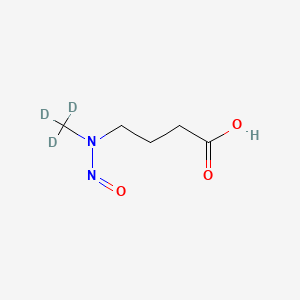

N-Nitroso-N-methyl-4-aminobutyric Acid-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Nitroso-N-methyl-4-aminobutyric acid, also known as NMBA, is a nitrosamine that has methyl and 3-carboxypropyl substituents . It is a tobacco-derived nitrosamino acid that is a known animal and potential human carcinogen . It induces bladder transitional cell carcinomas in rats and has recently been identified as a contaminant in certain blood pressure medications .

Molecular Structure Analysis

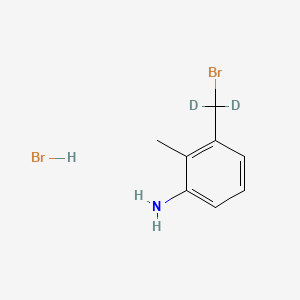

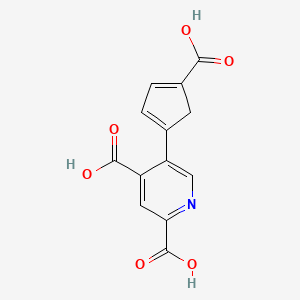

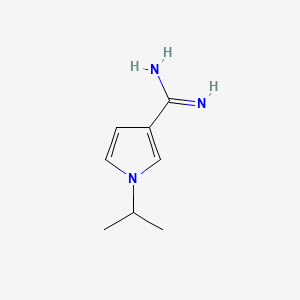

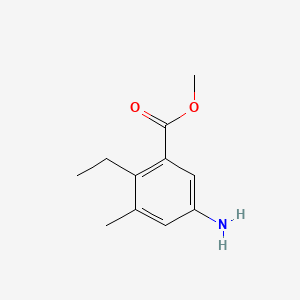

The molecular formula of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 . The Canonical SMILES representation is CN(CCCC(=O)O)N=O .

Chemical Reactions Analysis

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . NMBA induces bladder transitional cell carcinomas in rats when administered in the drinking water at a concentration of 300 mg/L per day .

Physical And Chemical Properties Analysis

The molecular weight of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is 149.16 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Applications De Recherche Scientifique

Genetic Studies

This compound is utilized in genetic studies to understand the biochemical pathways of nitrosation reactions. Its formation and stability are significant in environmental chemistry, providing insights into genetic factors that may influence these processes .

Carcinogenicity Research

It is known to be an animal carcinogen and a potential human carcinogen. Research involving this compound helps in understanding its role in inducing bladder transitional cell carcinomas in rats and its implications for human health .

Environmental Chemistry

The stability and formation of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 are crucial for environmental chemistry studies, particularly in the context of nitrosation reactions and their environmental impact .

Pharmaceutical Contamination Analysis

This compound has been identified as a contaminant in certain blood pressure medications. Research into its detection and quantification is vital for ensuring the safety of pharmaceutical products .

Analytical Chemistry

It is used to prepare N-Nitrosamines spiking solutions to detect the concentration of N-nitrosamines in active substances by liquid chromatography coupled with mass spectrometry according to European Pharmacopoeia monograph 20542 .

Quantitative Determination in Sartans

A sensitive and stable LC-MS/MS method has been developed for the quantitative determination of this compound in sartan substances, which are a class of antihypertensive drugs .

Risk Assessment for Pharmaceuticals

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 plays a role in the risk assessment for nitrosated pharmaceuticals, helping to evaluate the safety and contamination levels in active pharmaceutical ingredients (APIs) and drug products .

Mécanisme D'action

Target of Action

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA) is a tobacco-specific nitrosamine carcinogen . It is known to target the bladder cells, inducing transitional cell carcinomas in rats .

Mode of Action

NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This reactive metabolite interacts with the DNA in bladder cells, leading to mutations and the development of carcinomas .

Biochemical Pathways

It is known that the compound’s metabolite, mopn, can cause dna damage, which may disrupt various cellular processes and lead to the development of cancer .

Pharmacokinetics

It is known that nmba can be absorbed and metabolized in the liver to produce mopn .

Result of Action

The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs due to the DNA damage caused by its reactive metabolite, MOPN .

Orientations Futures

N-Nitroso-N-methyl-4-aminobutyric acid has been identified as a contaminant in certain blood pressure medications . This highlights the need for rigorous quality control in pharmaceutical manufacturing to prevent the presence of such impurities. The FDA and other regulatory agencies are working to develop testing methods to detect nitrosamine impurities, including NMBA .

Propriétés

IUPAC Name |

4-[nitroso(trideuteriomethyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662152 |

Source

|

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 | |

CAS RN |

1184996-41-5 |

Source

|

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.